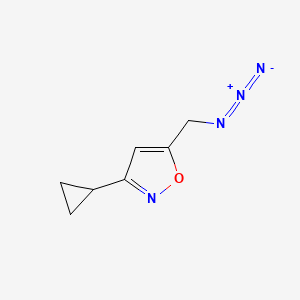
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound characterized by the presence of a fluoro-substituted hydroxyphenyl group and a methylphenyl group connected via an ethenesulfonamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-6-hydroxyaniline and 4-methylbenzaldehyde.
Formation of Ethenesulfonamide: The key step involves the formation of the ethenesulfonamide linkage. This can be achieved through a condensation reaction between the amine group of 2-fluoro-6-hydroxyaniline and the aldehyde group of 4-methylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethenesulfonamide linkage can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism by which (E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide exerts its effects depends on its application:
Pharmacological Action: It may act by binding to specific enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity.
Material Properties: In materials science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(2-Hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide: Lacks the fluoro substitution, which may affect its reactivity and binding properties.
(E)-N-(2-Fluoro-6-methoxyphenyl)-2-(4-methylphenyl)ethenesulfonamide: The methoxy group can alter the compound’s electronic properties compared to the hydroxy group.
Uniqueness
(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of both fluoro and hydroxy groups, which can significantly influence its chemical reactivity and interaction with biological targets. This dual substitution pattern provides a balance of electronic effects and hydrogen bonding capabilities, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(E)-N-(2-fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-11-5-7-12(8-6-11)9-10-21(19,20)17-15-13(16)3-2-4-14(15)18/h2-10,17-18H,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDJPHIVAKJSAN-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)



![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)


![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)



